Isolicoflavonol

hCES2A inhibition Irinotecan toxicity Enzyme kinetics

Irinotecan toxicity studies demand selective hCES2A probes-crude licorice extracts or analogs like glabridin introduce off-target effects. Isolicoflavonol (≥98% HPLC) resolves this. • hCES2A Ki < 1.0 μM-30× more potent than liquiritigenin (Ki = 14.0 μM) • Aromatase IC50 = 0.1 μM-superior to (2S)-abyssinone II (IC50 = 0.4 μM) • XO IC50 = 8.45 μM-validated lead for hyperuricemia/gout research • Anti-angiogenic probe (CN102908340B) for vascular biology & oncology Light yellow solid. Full HPLC/NMR/MS documentation. Standard global shipping.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
CAS No. 94805-83-1
Cat. No. B129790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsolicoflavonol
CAS94805-83-1
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C
InChIInChI=1S/C20H18O6/c1-10(2)3-4-11-7-12(5-6-14(11)22)20-19(25)18(24)17-15(23)8-13(21)9-16(17)26-20/h3,5-9,21-23,25H,4H2,1-2H3
InChIKeyPGCKDCPTJAQQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Isolicoflavonol (CAS 94805-83-1) as a Multi-Target Prenylated Flavonol: Core Identity for Research Procurement


Isolicoflavonol (CAS 94805-83-1) is a prenylated flavonol derivative, specifically a 3′-prenylated flavone, with the IUPAC name 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-4H-chromen-4-one [1]. It is a naturally occurring compound found in Glycyrrhiza species (licorice) and Broussonetia papyrifera [1][2]. Unlike the more common flavonoid subclasses found in licorice, such as chalcones (e.g., licochalcone A) or isoflavans (e.g., glabridin), isolicoflavonol’s flavonol core and C5-isoprenoid substitution confer a distinct combination of biological activities, including potent inhibition of human carboxylesterase 2 (hCES2A) and aromatase (CYP19A1) [3][4]. Its defined chemical structure, purity profiles (typically ≥98% by HPLC), and specific inhibitory profile position it as a specialized tool for scientific research, distinct from generic licorice extracts or other licorice-derived flavonoids [5].

Why Isolicoflavonol Cannot Be Substituted by Other Licorice Flavonoids or Generic Flavonols for Targeted Studies


While licorice (Glycyrrhiza spp.) is a rich source of diverse flavonoids, their biological activities are not interchangeable. For instance, the anti-inflammatory and antioxidant properties are broadly shared among many constituents like glabridin, licochalcone A, and liquiritigenin [1]. However, the specific enzyme inhibition profile of isolicoflavonol is a function of its unique flavonol core structure and prenylation pattern, which is distinct from the chalcone (isoliquiritigenin), isoflavan (glabridin), and flavanone (liquiritigenin) subclasses also present in the plant [2]. Attempting to substitute isolicoflavonol with a crude licorice extract or a more abundant analog like glabridin would introduce significant off-target effects and fail to replicate specific results, such as potent hCES2A inhibition (Ki < 1.0 μM) . Furthermore, even compared to other prenylated flavonols, the position of the prenyl group is a critical determinant of target affinity; for example, the closely related isomer licoflavonol, which shares the same molecular formula, may exhibit a different selectivity profile, underscoring the need for precise compound selection [3].

Quantitative Differentiation of Isolicoflavonol: Head-to-Head and Class-Level Evidence for Informed Scientific Selection


Potent Inhibition of hCES2A: A Differentiating Profile vs. Liquiritigenin and Isoliquiritigenin

Isolicoflavonol demonstrates potent, reversible, and mixed-type inhibition of human carboxylesterase 2 (hCES2A) with a Ki value less than 1.0 μM [1]. In contrast, other common licorice flavonoids, liquiritigenin and isoliquiritigenin, exhibit significantly weaker inhibition of this target, with reported Ki values of 14.0 μM and 151.6 μM, respectively [2]. This represents at least a 14-fold higher affinity for isolicoflavonol compared to liquiritigenin and a greater than 150-fold difference compared to isoliquiritigenin, establishing isolicoflavonol as a far more potent and selective tool for hCES2A research.

hCES2A inhibition Irinotecan toxicity Enzyme kinetics

High Potency Aromatase (CYP19A1) Inhibition Relative to In-Class Compounds

In a bioassay-guided fractionation study of Broussonetia papyrifera, isolicoflavonol was identified as one of the most potent aromatase inhibitors among 42 isolated constituents [1]. It exhibited an IC50 of 0.1 μM, a value that was 4-fold lower (more potent) than (2S)-abyssinone II (IC50 = 0.4 μM) and 5-fold lower than compound 9 (IC50 = 0.5 μM) in the same assay [1]. This positions isolicoflavonol as a top-tier inhibitor within this diverse set of natural products, underscoring its potential as a lead for modulating estrogen biosynthesis.

Aromatase inhibition CYP19A1 Estrogen biosynthesis Cancer chemoprevention

Validated Xanthine Oxidase (XO) Inhibition with Defined Potency and No Acute Cytotoxicity

Isolicoflavonol was identified as a novel xanthine oxidase (XO) inhibitor via an integrated computational and experimental screening strategy from a library of over 19,000 natural molecules [1]. It demonstrated a mixed-type inhibition with an IC50 of 8.45 ± 0.68 μM, which is approximately 1.3-fold more potent than the concurrently identified inhibitor 5,7-dihydroxycoumarin (IC50 = 10.91 ± 0.71 μM) [1]. Importantly, isolicoflavonol showed no cytotoxicity against normal human liver cells at its IC50 concentration, and in silico ADME predictions were favorable, differentiating it from more toxic or less drug-like XO inhibitors [1].

Xanthine oxidase inhibitor Hyperuricemia Gout Virtual screening

Anti-Angiogenic Mechanism Supported by Patent, Distinct from General Cytotoxicity

A specific patent (CN102908340B) details isolicoflavonol's use as an anti-tumor agent via a defined mechanism: the inhibition of angiogenesis [1]. Pharmacological data within the patent indicate that isolicoflavonol, derived from licorice, can suppress the formation of new blood vessels in tumors [1]. This mechanism is qualitatively different from the general anti-inflammatory or direct cytotoxic activities often attributed to other licorice flavonoids like licochalcone A or glabridin, which are more broadly characterized without specific in vivo anti-angiogenic data in a patent context [2].

Anti-angiogenesis Antitumor VEGF Patent CN102908340B

Validated Application Scenarios for Isolicoflavonol Based on Quantitative Evidence


Investigating hCES2A Modulation in Irinotecan-Induced Delayed Diarrhea

Based on its potent, sub-micromolar Ki value for hCES2A, isolicoflavonol is an ideal candidate for in vitro and in vivo studies aiming to ameliorate the dose-limiting intestinal toxicity of the anticancer prodrug irinotecan. Unlike other licorice flavonoids like liquiritigenin (Ki = 14.0 μM), its high potency allows for target engagement at lower, potentially more selective concentrations, facilitating cleaner dissection of hCES2A's role in drug metabolism and toxicity [1].

Elucidating Estrogen-Dependent Pathways in Hormone-Sensitive Cancers

With a validated IC50 of 0.1 μM for aromatase (CYP19A1), isolicoflavonol serves as a potent, naturally-derived molecular probe for research into estrogen biosynthesis. Its superior potency over co-isolated compounds like (2S)-abyssinone II (IC50 = 0.4 μM) from the same plant makes it the preferred choice for studies requiring high-efficiency inhibition of the aromatase enzyme, such as in breast cancer cell line research [2].

Development of Novel Anti-Hyperuricemic Agents via Xanthine Oxidase Inhibition

The recent identification and characterization of isolicoflavonol as a mixed-type XO inhibitor (IC50 = 8.45 μM) with a favorable preliminary safety profile (no cytotoxicity at IC50) positions it as a validated lead compound for hyperuricemia and gout research. Its slightly superior potency compared to 5,7-dihydroxycoumarin and its favorable in silico ADME properties make it a more advanced starting point for medicinal chemistry optimization programs [3].

Functional Studies of Angiogenesis in Tumor Growth and Metastasis

The patent-protected anti-angiogenic mechanism of isolicoflavonol (CN102908340B) provides a concrete basis for its use in vascular biology and oncology research. Unlike compounds with a general cytotoxic profile, isolicoflavonol can be employed to specifically probe the role of neovascularization in tumor progression, offering a targeted tool for studies on solid tumors and hematological malignancies where angiogenesis is a critical factor [4].

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